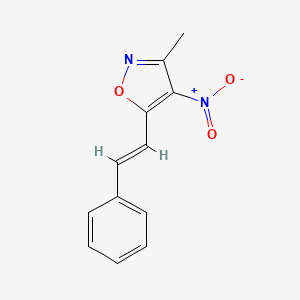

3-Methyl-4-nitro-5-styrylisoxazole

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C12H10N2O3 |

|---|---|

Poids moléculaire |

230.22 g/mol |

Nom IUPAC |

3-methyl-4-nitro-5-[(E)-2-phenylethenyl]-1,2-oxazole |

InChI |

InChI=1S/C12H10N2O3/c1-9-12(14(15)16)11(17-13-9)8-7-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ |

Clé InChI |

SDCPXLWJUGXAEK-BQYQJAHWSA-N |

SMILES isomérique |

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=CC=C2 |

SMILES canonique |

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CC=C2 |

Origine du produit |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Methyl-4-nitro-5-styrylisoxazole

This technical guide provides an in-depth overview of the synthesis of 3-Methyl-4-nitro-5-styrylisoxazole, a class of heterocyclic compounds with significant potential in drug discovery due to their diverse biological activities. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a mechanistic understanding of the synthetic pathways.

Core Synthesis Strategy

The principal synthetic route to this compound derivatives involves the Knoevenagel-type condensation of 3,5-dimethyl-4-nitroisoxazole with a variety of substituted aromatic aldehydes. This reaction is typically facilitated by a catalyst and can be performed under various conditions, including solvent-free and conventional heating methods. The reaction proceeds via an initial aldol-type addition of the activated methyl group of 3,5-dimethyl-4-nitroisoxazole to the aldehyde, followed by a dehydration step to yield the final styryl-isoxazole product.

A notable and environmentally friendly approach utilizes nano-titania (TiO₂) as a solid, recyclable catalyst under solvent-free conditions.[1] This method offers high yields, easy separation of the catalyst, and aligns with the principles of green chemistry.[1]

Experimental Protocols

General Procedure for the Synthesis of 3-Methyl-4-nitro-5-styrylisoxazoles using Nano-Titania

A mixture of an appropriate aromatic aldehyde (1.0 mmol), 3,5-dimethyl-4-nitroisoxazole (1.0 mmol), and nano-titania (TiO₂) nanoparticles (20 mol%) is subjected to heating under neat (solvent-free) conditions.[1] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated. This method often yields analytically pure products without the need for column chromatography.[1]

Base-Catalyzed Synthesis

Alternatively, the condensation can be carried out using a base catalyst such as piperidine. While effective, this method may require purification of the final product to remove the catalyst and byproducts.

Quantitative Data Summary

The following tables summarize the quantitative data for a series of synthesized this compound derivatives, including reaction yields and melting points.

| Entry | Ar-group of Aldehyde | Product | Yield (%)[1] | Melting Point (°C)[2] |

| 1 | C₆H₅ | 3a | 84 | - |

| 2 | 4-F-C₆H₄ | 3b | 86 | - |

| 3 | 2-F-C₆H₄ | 3c | 85 | - |

| 4 | 4-Cl-C₆H₄ | 3d | 85 | - |

| 5 | 2-Cl-C₆H₄ | 3e | 84 | - |

| 6 | 4-Br-C₆H₄ | 3f | 84 | - |

| 7 | 2-Br-C₆H₄ | 3g | 83 | - |

| 8 | 4-NO₂-C₆H₄ | 3h | 80 | - |

| 9 | 3-NO₂-C₆H₄ | 3i | 75 | - |

| 10 | 2-NO₂-C₆H₄ | 3j | 72 | - |

| 11 | 4-MeO-C₆H₄ | 3k | 83 | 152 |

| 12 | 3,4-(MeO)₂-C₆H₃ | 3l | 84 | 181 |

| 13 | Thiophen-2-yl | 3m | 80 | - |

| 14 | Furan-2-yl | 3n | 84 | - |

| 15 | 4-OH-C₆H₄ | - | 76 | 229 |

| 16 | 5-Br-4-OH-3-MeO-C₆H₂ | - | 88 | 168 |

| 17 | 4-OH-3,5-(MeO)₂-C₆H₂ | - | 71 | 181 |

Spectroscopic Data

Selected spectroscopic data for representative compounds are provided below:

-

3-Methyl-4-nitro-5-(4-methoxystyryl)isoxazole (5d) :

-

3-Methyl-4-nitro-5-(3,4-dimethoxystyryl)isoxazole (5i) :

-

¹H NMR (CDCl₃, δ) : 2.60 (s, 3H, CH₃), 3.97 (d, 6H, OCH₃), 6.91-7.29 (m, 3H, Ar-H), 7.55 (d, 1H, H-C=C-H, J = 16.6 Hz), 7.77 (d, 1H, H-C=C-H, J = 16.6 Hz).[2]

-

IR (KBr, cm⁻¹) : 1631 (C=C stretching), 1593 (C=N stretching), 1516 (NO₂ asymmetric stretching), 1357 (NO₂ symmetric stretching), 965 (H-C=C-H bending).[2]

-

Mass (m/z) : 290 (M⁺).[2]

-

-

3-Methyl-4-nitro-5-(4-hydroxy-3,5-dimethoxystyryl) isoxazole (5m) :

-

¹H NMR (CDCl₃, δ) : 2.25 (s, 3H, CH₃), 3.50 (s, 6H, OCH₃), 5.99 (s, 1H, OH), 6.55 (s, 2H, Ar-H), 7.10 (d, 1H, H-C=C-H, J = 16.6 Hz), 7.37 (d, 1H, H-C=C-H, J = 16.6 Hz).[2]

-

IR (KBr, cm⁻¹) : 3523 (O-H stretching), 1624 (C=C stretching), 1579 (C=N stretching), 1514 (NO₂ asymmetric stretching), 1353 (NO₂ symmetric stretching), 1115 (Ar-O stretching), 958 (H-C=C-H bending).[2]

-

Mass (m/z) : 306 (M⁺).[2]

-

Reaction Mechanism and Workflow

The synthesis of this compound proceeds through a well-defined reaction pathway. The following diagrams illustrate the proposed mechanism and the general experimental workflow.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on 3-Methyl-4-nitro-5-styrylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-nitro-5-styrylisoxazole is a synthetic heterocyclic compound belonging to the isoxazole class, characterized by a methyl group at the 3-position, a nitro group at the 4-position, and a styryl moiety at the 5-position of the isoxazole ring. This document provides a comprehensive overview of its known properties, including its synthesis, physicochemical characteristics, spectroscopic data, and biological activities. Notably, this compound has demonstrated significant antioxidant and anti-inflammatory properties in preclinical studies. Detailed experimental protocols for its synthesis and biological evaluation are provided herein to facilitate further research and development.

Chemical Properties and Synthesis

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [1] |

| Molecular Weight | 230.22 g/mol | [1] |

| Melting Point | 156°C | [2] |

| Appearance | Yellow solid | [3] |

| Solubility | Soluble in dichloromethane | [3] |

Table 1: Physicochemical Properties of this compound

Synthesis

An efficient, solvent-free synthesis of this compound has been reported utilizing nano-titania (TiO₂) as a recyclable catalyst.[3] The reaction proceeds via a condensation reaction between 3,5-dimethyl-4-nitroisoxazole and benzaldehyde.

-

A mixture of 3,5-dimethyl-4-nitroisoxazole (1.0 mmol), benzaldehyde (1.0 mmol), and nano-TiO₂ (20 mol%) is prepared.[3]

-

The mixture is stirred at 90°C for 90 minutes.[3]

-

Reaction progress is monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, the reaction mixture is cooled to room temperature.[3]

-

The residue is dissolved in dichloromethane and filtered to remove the catalyst.[3]

-

The organic layer is concentrated under reduced pressure.[3]

-

The resulting solid is recrystallized from methanol to yield analytically pure this compound.[3]

Caption: Workflow for the solvent-free synthesis of this compound.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Spectroscopic Data Summary

| Technique | Key Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.80 (d, J = 16.5 Hz, 1H), 7.68 (d, J = 16.4 Hz, 3H), 7.46 (s, 2H), 7.26 (s, 1H), 2.61 (s, 3H) | [3] |

| IR (KBr) cm⁻¹ | 1630 (C=C stretching), 1579 (C=N stretching), 1505 (NO₂ asymmetric stretching), 1357 (NO₂ symmetric stretching), 971 (H-C=C-H bending) | [2] |

| Mass Spectrum | m/z 230 (M⁺) | [2] |

| ¹³C NMR | Data not available in the reviewed literature. |

Table 2: Spectroscopic Data for this compound

Crystal Structure

As of the latest literature review, a definitive crystal structure for this compound has not been reported. While X-ray crystallographic analysis has been performed on reaction products derived from this compound, the crystal structure of the parent molecule remains to be elucidated.

Biological Activity

Emerging research has highlighted the potential of this compound and its derivatives as valuable scaffolds in drug discovery, particularly for their antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant potential of a series of 3-methyl-4-nitro-5-(substitutedstyryl)isoxazoles has been evaluated using various in vitro models.[2]

-

DPPH Free Radical Scavenging Assay: This assay is based on the ability of the test compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction in absorbance of the DPPH solution in the presence of the compound is measured spectrophotometrically.[2]

-

Nitric Oxide (NO) Free Radical Scavenging Assay: This method involves the generation of nitric oxide from sodium nitroprusside, which then reacts with oxygen to form nitrite ions. The concentration of nitrite is measured using the Griess reagent. The ability of the compound to scavenge nitric oxide is determined by the decrease in nitrite concentration.[2]

-

Iron-Induced Lipid Peroxidation Assay: This assay measures the ability of a compound to inhibit the peroxidation of lipids in a rat brain homogenate, which is induced by ferrous ions. The extent of lipid peroxidation is quantified by measuring the amount of malondialdehyde (MDA) formed using the thiobarbituric acid reactive substances (TBARS) method.[2]

Anti-inflammatory Activity

The in vivo anti-inflammatory effects of 3-methyl-4-nitro-5-(substitutedstyryl)isoxazoles have been investigated using the carrageenan-induced rat paw edema model.[2]

-

Acute inflammation is induced in rats by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[2]

-

The test compounds are administered orally at a specified dose prior to the carrageenan injection.[2]

-

The volume of the paw is measured at various time intervals after carrageenan injection using a plethysmometer.[2]

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[2]

Mechanism of Action

The precise molecular mechanism underlying the anti-inflammatory activity of this compound has not yet been fully elucidated. However, the observed antioxidant activity suggests a potential role in mitigating oxidative stress, which is a key contributor to the inflammatory cascade. It is hypothesized that the compound may exert its anti-inflammatory effects through the modulation of pro-inflammatory signaling pathways.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Antimicrobial and Cytotoxic Activities

Currently, there is a lack of published data specifically evaluating the antimicrobial and cytotoxic properties of this compound. While isoxazole and nitro-containing compounds are known to exhibit a broad range of biological activities, including antimicrobial and anticancer effects, dedicated studies on this particular molecule are warranted to explore its full therapeutic potential.

Conclusion and Future Directions

This compound is a readily synthesizable compound with demonstrated antioxidant and anti-inflammatory activities. The available data provides a solid foundation for its further investigation as a potential therapeutic agent. Future research should focus on:

-

Complete Spectroscopic Characterization: Obtaining ¹³C NMR data is crucial for a comprehensive structural elucidation.

-

Crystal Structure Determination: X-ray crystallographic analysis would provide definitive information on its three-dimensional structure.

-

Elucidation of the Mechanism of Action: In-depth studies are needed to identify the specific molecular targets and signaling pathways involved in its anti-inflammatory effects.

-

Exploration of Other Biological Activities: Screening for antimicrobial and cytotoxic activities could unveil new therapeutic applications for this compound and its derivatives.

This technical guide consolidates the current knowledge on this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development. The promising biological profile of this compound, coupled with its straightforward synthesis, makes it an attractive candidate for further preclinical and clinical investigation.

References

- 1. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]

- 2. rsc.org [rsc.org]

- 3. Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Methyl-4-nitro-5-styrylisoxazole Derivatives: Synthesis, Reactivity, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methyl-4-nitro-5-styrylisoxazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The document details their synthesis, chemical reactivity, and known biological activities, supported by experimental protocols and quantitative data.

Core Structure and Significance

The this compound scaffold is a promising pharmacophore. The isoxazole ring is a key feature in several approved drugs, including the COX-2 inhibitor Valdecoxib.[1] The presence of the nitro group at the 4-position and the styryl moiety at the 5-position creates an electron-deficient π-system, rendering the molecule susceptible to various chemical transformations and conferring a unique profile of biological activity. These derivatives have been investigated for their antioxidant, anti-inflammatory, and antimicrobial properties.[2][3]

Synthesis of this compound Derivatives

The primary synthetic route to this class of compounds is the Knoevenagel-type condensation between 3,5-dimethyl-4-nitroisoxazole and various substituted aromatic aldehydes.[4] A particularly efficient, green, and solvent-free methodology utilizes nano-titania (TiO₂) as a recyclable, heterogeneous catalyst.[1][5] This method offers high yields and avoids the need for column chromatography for product purification.[1]

The proposed mechanism involves the activation of 3,5-dimethyl-4-nitroisoxazole by the TiO₂ nanoparticles, facilitating a keto-enol tautomerism. The activated isoxazole then reacts with the aldehyde to form an aldol adduct, which subsequently dehydrates under heating to yield the final this compound product.[1]

The nano-titania catalyzed solvent-free method has been successfully applied to a variety of substituted aldehydes, yielding the corresponding styrylisoxazole derivatives in good to excellent yields.

| Entry | Aldehyde Substituent | Product Code | Yield (%)[1] |

| 1 | H | 3a | 92 |

| 2 | 3-F, 4-F | 3b | 86 |

| 3 | 3-NO₂ | 3c | 85 |

| 4 | 4-Cl | 3d | 90 |

| 5 | 4-Br | 3e | 91 |

| 6 | 4-F | 3f | 88 |

| 7 | 4-CN | 3g | 84 |

| 8 | 4-OCH₃ | 3h | 80 |

| 9 | 3,4-(OCH₃)₂ | 3i | 86 |

| 10 | 3,4,5-(OCH₃)₃ | 3j | 87 |

| 11 | 2-OH | 3k | 78 |

| 12 | 4-OH, 3-OCH₃ | 3l | 82 |

| 13 | N,N-dimethyl | 3m | 89 |

| 14 | 2-Cl | 3n | 87 |

| 15 | 2-NO₂ | 3o | 83 |

| 16 | 3-Br | 3p | 90 |

Chemical Reactivity: The Styryl Moiety as a Michael Acceptor

The styryl double bond in these derivatives is activated by the electron-withdrawing nitroisoxazole ring system, making it an excellent Michael acceptor. This reactivity allows for a wide range of further functionalizations, opening avenues for creating diverse chemical libraries. These compounds readily undergo conjugate addition reactions with various nucleophiles.

For instance, they react efficiently with sulfur-based nucleophiles (thiols) in 1,6-thia-Michael addition reactions.[2] This reactivity has been exploited to prepare novel isoxazole-containing sulfides, which can be further oxidized to the corresponding sulfones.[2]

Biological Activities and Potential Therapeutic Applications

Derivatives of this compound have been primarily evaluated for their antioxidant and anti-inflammatory activities. The nitro group is a well-known pharmacophore in many antimicrobial and anticancer agents, suggesting a broader therapeutic potential for this scaffold that warrants further investigation.

Several derivatives have shown potent antioxidant properties in various in-vitro assays. Compounds featuring sterically hindered phenolic groups, such as those with hydroxyl and methoxy substitutions on the styryl ring, exhibit significant free radical scavenging capabilities.

| Compound Code | Substituent | DPPH Scavenging (% Inhibition)[2] | NO Scavenging (% Inhibition)[2] | Lipid Peroxidation (% Inhibition)[2] |

| 5e | 4-OH | 62.3 ± 0.98 | 59.8 ± 1.02 | 60.1 ± 1.12 |

| 5f | 2-OH | 64.8 ± 1.15 | 61.5 ± 0.95 | 63.2 ± 1.05 |

| 5k | 4-OH, 3-OCH₃ | 78.9 ± 1.21 | 75.4 ± 1.14 | 76.5 ± 1.18 |

| 5l | 5-Br, 4-OH, 3-OCH₃ | 85.6 ± 1.32 | 81.2 ± 1.25 | 83.4 ± 1.29 |

| 5m | 3,5-di-tert-butyl, 4-OH | 89.8 ± 1.45 | 86.3 ± 1.34 | 88.1 ± 1.36 |

| Ascorbic Acid | Standard | 92.4 ± 1.56 | - | - |

| Propyl Gallate | Standard | - | 89.5 ± 1.42 | 90.2 ± 1.48 |

| All compounds tested at 100 µM concentration. |

The same derivatives that exhibit strong antioxidant activity also show promising anti-inflammatory effects. In the carrageenan-induced rat paw edema model, these compounds significantly reduced inflammation, with some showing efficacy comparable to the standard drug, diclofenac sodium. Importantly, the most active compounds were found to be devoid of ulcerogenic potential, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs).[2]

| Compound Code | Substituent | % Inhibition of Edema (3h)[2] |

| 5e | 4-OH | 52.1 |

| 5f | 2-OH | 55.3 |

| 5k | 4-OH, 3-OCH₃ | 61.5 |

| 5l | 5-Br, 4-OH, 3-OCH₃ | 64.8 |

| 5m | 3,5-di-tert-butyl, 4-OH | 68.2 |

| Diclofenac | Standard | 70.5 |

| All compounds tested at a dose of 100 mg/kg. |

The biological activities of nitro-containing compounds are often linked to the bioreduction of the nitro group within cells.[3] This process can generate reactive nitrogen species, such as the nitro anion radical (NO₂⁻), which can induce oxidative stress and lead to cytotoxicity in pathogenic microorganisms or cancer cells. Additionally, the role of these compounds as Michael acceptors allows for potential covalent modification of biological macromolecules, such as enzymes or transcription factors, which could disrupt critical cellular pathways.

While specific quantitative data (e.g., MIC or IC₅₀ values) for this compound derivatives against bacterial or cancer cell lines are not extensively reported in the cited literature, the core scaffold suggests significant potential. Nitro-heterocyclic compounds are a cornerstone of antimicrobial therapy.[3] Furthermore, related 4-nitroisoxazole structures have demonstrated antibacterial activity against plant pathogens.[6] The evaluation of these derivatives against a broad panel of pathogenic bacteria, fungi, and human cancer cell lines represents a critical and promising area for future research.

Detailed Experimental Protocols

This protocol is adapted from the method described by Dwivedi et al. (2018).[1][5]

-

Reactant Mixture: In a round-bottom flask, combine the desired aromatic aldehyde (1.0 mmol) and 3,5-dimethyl-4-nitroisoxazole (1.0 mmol).

-

Catalyst Addition: Add nano-TiO₂ powder (20 mol%) to the mixture.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion (typically 60-90 minutes), cool the reaction to room temperature.

-

Isolation: Add ethyl acetate to the residue and stir. The catalyst is insoluble and can be recovered by simple filtration for reuse.

-

Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the pure product, which is typically a solid. Recrystallization from a suitable solvent like ethanol can be performed if necessary.

This protocol is based on the methodology used by Madhavi et al. (2010).[2]

-

Preparation of Solutions: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare stock solutions of the test compounds and the standard (ascorbic acid) in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

-

Assay: To 1.0 mL of the DPPH solution, add 3.0 mL of the test compound solution at various concentrations (e.g., diluted to achieve a final concentration of 100 µM).

-

Incubation: Shake the mixture and allow it to stand at room temperature in the dark for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A control is prepared using the solvent instead of the test compound.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Conclusion and Future Directions

This compound derivatives are a versatile class of compounds that can be synthesized efficiently through green chemistry methods. Their activated styryl system allows for extensive chemical modification, while the core scaffold imparts significant antioxidant and anti-inflammatory properties. The primary focus of future research should be a systematic evaluation of their antimicrobial and anticancer activities, including the determination of MIC and IC₅₀ values against a wide range of pathogens and cancer cell lines. Elucidating the precise mechanisms of action and identifying specific cellular targets will be crucial for advancing these promising compounds in the drug development pipeline.

References

- 1. ias.ac.in [ias.ac.in]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide on the Biological Activity of 3-Methyl-4-nitro-5-styrylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 3-methyl-4-nitro-5-styrylisoxazole and its derivatives, with a focus on their antioxidant and anti-inflammatory properties. The information is compiled from available scientific literature to support further research and development in this area.

Core Biological Activities: Antioxidant and Anti-inflammatory Potential

A series of 3-methyl-4-nitro-5-(substituted styryl)isoxazoles has been synthesized and evaluated for their biological activities. These compounds have demonstrated notable antioxidant and in vivo anti-inflammatory properties. The presence of a nitro group on the isoxazole ring is a key structural feature influencing this activity.

Antioxidant Activity

The antioxidant potential of this compound derivatives has been assessed using various in vitro models. These assays measure the ability of the compounds to scavenge free radicals and inhibit lipid peroxidation, which are crucial mechanisms in mitigating oxidative stress.

Table 1: Summary of In Vitro Antioxidant Activity of 3-Methyl-4-nitro-5-(substituted styryl)isoxazoles

| Compound | Substitution on Styryl Moiety | DPPH Radical Scavenging (% Inhibition) | Nitric Oxide Radical Scavenging (% Inhibition) | Inhibition of Iron-Induced Lipid Peroxidation (%) |

| 5a | Unsubstituted | - | - | - |

| 5d | 4-Methoxy | - | - | - |

| 5e | 4-Hydroxy | - | - | - |

| 5j | 3,4,5-Trimethoxy | - | - | - |

| 5l | 5-Bromo-4-hydroxy-3-methoxy | - | - | - |

| Standard | Ascorbic Acid / Tocopherol | - | - | - |

| Note: Specific quantitative data from the primary study by Madhavi et al. (2010) is not publicly available in full. The table structure is provided for when such data becomes accessible. |

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds have been demonstrated in vivo using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.

Table 2: In Vivo Anti-inflammatory Activity of 3-Methyl-4-nitro-5-(substituted styryl)isoxazoles

| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) |

| 5a | 100 | - |

| 5d | 100 | - |

| 5e | 100 | - |

| 5j | 100 | - |

| 5l | 100 | - |

| Standard | Indomethacin | - |

| Note: Specific quantitative data from the primary study by Madhavi et al. (2010) is not publicly available in full. The table structure is provided for when such data becomes accessible. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Synthesis of 3-Methyl-4-nitro-5-styrylisoxazoles

The synthesis involves a condensation reaction between 3,5-dimethyl-4-nitroisoxazole and various substituted benzaldehydes.

Caption: General synthesis scheme for 3-methyl-4-nitro-5-styrylisoxazoles.

Protocol:

-

Dissolve 3,5-dimethyl-4-nitroisoxazole and the appropriately substituted benzaldehyde in absolute ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for a specified period.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and isolate the product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent.

DPPH Radical Scavenging Assay

This assay measures the ability of the test compounds to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

Prepare various concentrations of the test compounds in a suitable solvent.

-

In a microplate or cuvette, add a defined volume of the test sample to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (around 517 nm) using a spectrophotometer.

-

Use a known antioxidant, such as ascorbic acid, as a positive control.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of the compounds to inhibit the generation of nitric oxide from a donor compound like sodium nitroprusside.

Protocol:

-

Prepare a solution of sodium nitroprusside in phosphate-buffered saline (PBS).

-

Prepare various concentrations of the test compounds.

-

Mix the sodium nitroprusside solution with the test compound and incubate at room temperature.

-

After the incubation period, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.

-

Measure the absorbance of the resulting chromophore at a specific wavelength (around 546 nm).

-

Calculate the percentage of nitric oxide scavenging activity.

Iron-Induced Lipid Peroxidation Assay in Rat Brain Homogenate

This assay assesses the ability of the compounds to inhibit the peroxidation of lipids in a biological sample, initiated by the presence of iron.

Protocol:

-

Prepare a homogenate of rat brain tissue in a suitable buffer.

-

Induce lipid peroxidation by adding a solution of ferrous sulfate (FeSO₄) to the homogenate.

-

Add various concentrations of the test compounds to the mixture.

-

Incubate the reaction mixture at 37°C for a specified time.

-

Stop the reaction by adding a solution of trichloroacetic acid (TCA).

-

Add thiobarbituric acid (TBA) reagent and heat the mixture.

-

Measure the absorbance of the resulting pink-colored product (malondialdehyde-TBA adduct) at a specific wavelength (around 532 nm).

-

Calculate the percentage inhibition of lipid peroxidation.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating acute inflammation.

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Protocol:

-

Acclimatize adult Wistar or Sprague-Dawley rats to the laboratory conditions.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compounds or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw to induce inflammation.

-

Measure the paw volume at regular intervals (e.g., every hour for 3-5 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group (which receives only the vehicle and carrageenan).

Potential Mechanism of Anti-inflammatory Action: Signaling Pathways

While the precise molecular mechanisms for this compound are yet to be fully elucidated, the anti-inflammatory activity of isoxazole derivatives is often attributed to the inhibition of key inflammatory pathways. A plausible mechanism involves the modulation of the cyclooxygenase (COX) enzymes and the NF-κB signaling cascade.

Inflammatory stimuli, such as carrageenan, trigger the activation of the NF-κB pathway. This leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2. COX-2, in turn, is responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever. It is hypothesized that this compound derivatives may exert their anti-inflammatory effects by inhibiting one or more steps in this cascade.

Caption: Postulated anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

The available evidence suggests that this compound derivatives are a promising class of compounds with significant antioxidant and anti-inflammatory activities. The provided experimental protocols can serve as a foundation for further preclinical evaluation.

Future research should focus on:

-

Obtaining and analyzing the complete quantitative data from primary studies to establish clear structure-activity relationships.

-

Elucidating the precise molecular mechanisms of action, including the identification of specific protein targets and signaling pathways.

-

Conducting further in vivo studies to assess the efficacy and safety of these compounds in more chronic models of inflammation and other relevant disease models.

-

Exploring the potential of these compounds in other therapeutic areas, such as cancer and neurodegenerative diseases, where oxidative stress and inflammation play a critical role.

3-Methyl-4-nitro-5-styrylisoxazole: A Comprehensive Technical Guide to its Role as a Michael Acceptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 3-methyl-4-nitro-5-styrylisoxazole, a versatile heterocyclic compound that serves as an effective Michael acceptor in organic synthesis. The presence of the electron-withdrawing nitro group in conjunction with the styryl moiety activates the exocyclic double bond for conjugate additions. This document details the synthesis of this compound derivatives, explores their reactivity with various nucleophiles, presents detailed experimental protocols, and summarizes key quantitative data. The role of this compound as a cinnamate ester equivalent and its potential applications in the synthesis of complex molecules and pharmacologically relevant scaffolds are also discussed.[1][2]

Introduction: The Isoxazole Core in Synthesis

The isoxazole framework is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, antimicrobial, analgesic, and antiviral properties.[3] This has led to a growing interest in the development of clean and efficient synthetic methods for isoxazole derivatives.[3] Among these, this compound has emerged as a particularly useful building block.

This molecule is an excellent Michael acceptor . The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound or a similarly activated alkene.[4][5] In this compound, the powerful electron-withdrawing effect of the 4-nitro group, combined with the conjugated styryl system, renders the β-carbon of the vinyl group highly electrophilic and susceptible to attack by Michael donors.[1]

Notably, these compounds have been developed as a novel class of "cinnamate ester equivalents".[1][2] Cinnamate esters are notoriously less reactive in Michael additions compared to other acceptors like chalcones.[1][2] The enhanced reactivity of 3-methyl-4-nitro-5-styrylisoxazoles makes them stable, solid, and synthetically valuable alternatives for the construction of complex molecular architectures.[1]

Synthesis of 3-Methyl-4-nitro-5-styrylisoxazoles

The primary synthetic route to 3-methyl-4-nitro-5-styrylisoxazoles is a Knoevenagel condensation between 3,5-dimethyl-4-nitroisoxazole and a variety of aromatic aldehydes.[3][6] This reaction leverages the acidity of the methyl group at the 5-position of the isoxazole ring, which is activated by the adjacent nitro group.[1]

Several catalytic systems have been developed to promote this transformation. A particularly efficient and environmentally friendly method utilizes nano-titania (TiO₂) as a reusable, heterogeneous catalyst under solvent-free conditions.[3]

Caption: Synthetic pathway for this compound.

Quantitative Data: Synthesis Yields

The nano-TiO₂ catalyzed method provides excellent yields for a variety of substituted aromatic aldehydes. The catalyst has been shown to be recyclable for up to four cycles with negligible loss of activity.[3]

| Entry | Aldehyde Substituent | Time (min) | Yield (%) |

| 1 | H | 20 | 95 |

| 2 | 3-NO₂ | 25 | 86 |

| 3 | 4-NO₂ | 25 | 85 |

| 4 | 4-Cl | 20 | 96 |

| 5 | 4-Br | 25 | 94 |

| 6 | 4-F | 20 | 92 |

| 7 | 4-OH | 30 | 82 |

| 8 | 4-OCH₃ | 35 | 80 |

| 9 | 2-Cl | 25 | 90 |

| 10 | 2,4-diCl | 25 | 92 |

Table 1: Synthesis of various this compound derivatives using a nano-TiO₂ catalyst under neat conditions. Data sourced from reference[3].

Experimental Protocol: General Procedure for Synthesis

The following protocol is adapted from the solvent-free synthesis using nano-titania.[3]

-

Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), 3,5-dimethyl-4-nitroisoxazole (1.0 mmol), and nano-TiO₂ powder (20 mol%).

-

Reaction Conditions: Heat the mixture at a pre-determined optimal temperature (e.g., 100-120°C) with stirring under solvent-free (neat) conditions.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate and stir for 5-10 minutes.

-

Catalyst Recovery: Filter the mixture to recover the nano-TiO₂ catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.

-

Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: The product is often obtained in high purity without the need for column chromatography.[3] If necessary, recrystallization from a suitable solvent (e.g., ethanol) can be performed.

Reactivity as a Michael Acceptor

The core utility of this compound lies in its function as an electrophile in Michael addition reactions. The reaction proceeds via the nucleophilic attack on the electron-deficient β-carbon of the styryl group.[4][5]

Caption: General mechanism of the Michael Addition reaction.

Versatility with Nucleophiles (Michael Donors)

These styrylisoxazoles react with a wide array of nucleophiles, demonstrating their versatility in C-C and C-X bond formation.

-

S-Nucleophiles (Thiols): Reactions with thiols have been extensively studied, revealing that 3-methyl-4-nitro-5-styrylisoxazoles are optimal Michael acceptors toward these nucleophiles.[1] Interestingly, these reactions can proceed via either a 1,4- or a 1,6-addition mechanism depending on the reaction conditions and substrates.[1]

-

Carbon Nucleophiles:

-

Bis-enolisable Ketones: The reaction with ketones like acetylacetone is highly dependent on the amount of base used. Substoichiometric base yields the expected Michael adduct, while an excess of base can lead to the formation of spiroisoxazolines.[7]

-

Nitroalkanes: Conjugate addition of nitroalkanes, such as nitromethane, can be achieved with high enantioselectivity using phase-transfer catalysis.[1][8]

-

Malonates: The addition of malonates is a classic Michael reaction, and asymmetric versions have been developed using chiral catalysts.[9]

-

γ-Lactones and γ-Lactams: Vinylogous Michael addition of γ-butenolide and N-Boc-pyrrolidone proceeds under phase-transfer catalysis to yield functionalized products.[2]

-

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Michael Addition catalyzed by Cinchonidine Derivative - Buchler GmbH [buchler-gmbh.com]

- 9. encyclopedia.pub [encyclopedia.pub]

A Technical Guide to the Antioxidant Properties of Styrylisoxazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antioxidant properties of styrylisoxazoles, a class of heterocyclic compounds that have garnered interest for their potential therapeutic applications. By exploring their mechanism of action, summarizing quantitative data, and detailing common experimental evaluation protocols, this document serves as a comprehensive resource for professionals in the fields of medicinal chemistry and drug development.

Introduction to Styrylisoxazoles and Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.

Styrylisoxazoles, synthetic compounds containing both a styryl and an isoxazole moiety, have emerged as a promising class of antioxidants. Their unique chemical structure allows for the potential to scavenge free radicals and modulate cellular oxidative stress. This guide delves into the scientific evidence supporting these properties. Several studies have focused on synthesizing and evaluating the antioxidant activities of various isoxazole derivatives.[1][2][3]

General Mechanism of Antioxidant Action

The primary mechanism by which many antioxidants, including phenolic compounds, exert their effect is through the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing it from causing cellular damage. This process is often referred to as radical scavenging. The resulting antioxidant radical is typically a stable, non-reactive species.

References

- 1. Synthesis and antioxidant activity of styrylsulfonylmethyl 1,3,4-oxadiazoles, pyrazolyl/isoxazolyl-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholar.ui.ac.id [scholar.ui.ac.id]

- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Nitro-Isoxazole Compounds: A Technical Guide for Drug Development Professionals

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant focus of pharmaceutical research. Isoxazole scaffolds are prevalent in many clinically used anti-inflammatory drugs, and the addition of a nitro group can modulate the electronic and steric properties of these molecules, potentially enhancing their biological activity. This technical guide provides a comprehensive overview of the anti-inflammatory potential of nitro-isoxazole compounds, detailing their mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of inflammation and medicinal chemistry.

Introduction to Isoxazoles in Inflammation

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a key pharmacophore in a variety of medicinally important compounds, including the selective cyclooxygenase-2 (COX-2) inhibitors, such as valdecoxib.[1] The isoxazole moiety's unique chemical properties allow it to serve as a versatile scaffold for designing compounds that can interact with various biological targets involved in the inflammatory cascade. The introduction of a nitro (-NO2) group to the isoxazole or its appended phenyl rings can significantly influence the compound's anti-inflammatory activity, often by enhancing its inhibitory effects on key pro-inflammatory enzymes and signaling pathways.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of nitro-isoxazole compounds are believed to be multifactorial, primarily targeting key enzymes and signaling pathways that regulate the production of inflammatory mediators.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (PGs).[2] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[3] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[4] Several studies have demonstrated that isoxazole derivatives, including those with nitro substitutions, can act as potent and selective COX-2 inhibitors.[3]

Figure 1: Inhibition of the COX-2 Pathway by Nitro-Isoxazole Compounds.

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a master transcriptional regulator of inflammation.[5] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, allowing the NF-κB p65/p50 heterodimer to translocate to the nucleus.[7] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-6), iNOS (leading to nitric oxide production), and COX-2.[5] By reducing the expression of these downstream targets, it is proposed that nitro-isoxazole compounds interfere with the activation of the NF-κB pathway.

Figure 2: Proposed Inhibition of the NF-κB Signaling Pathway.

Inhibition of the p38 MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals.[8] The p38 MAPK pathway is particularly important in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-6 at both the transcriptional and translational levels.[9] Inhibition of p38 MAPK is a promising strategy for the treatment of inflammatory diseases.[8] Studies have shown that some isoxazole derivatives can act as potent inhibitors of p38 MAP kinase, suggesting another avenue through which these compounds exert their anti-inflammatory effects.[10]

Figure 3: Inhibition of the p38 MAPK Signaling Pathway.

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory efficacy of nitro-isoxazole and related isoxazole derivatives has been quantified in various preclinical models. The following tables summarize key findings from the literature.

Table 1: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives in the Carrageenan-Induced Rat Paw Edema Model

| Compound | Dose (mg/kg) | Time (hours) | % Edema Inhibition | Reference |

| 3-(3-Nitro-phenyl)-4-phenyl-isoxazole (5e) | 10 | 2 | Not specified, but noted as having good activity | [10] |

| 4-(3-Methoxy-phenyl)-3-(3-nitro-phenyl)-isoxazole (4f) | Not specified | 2 | 61.99 | [11] |

| 3 | 61.20 | [11] | ||

| 4-(3-Methoxy-phenyl)-3-(4-nitro-phenyl)-isoxazole (4n) | Not specified | 2 | 61.47 | [11] |

| 3 | 62.24 | [11] | ||

| 5b | 10 | 2 | 75.68 | [10] |

| 3 | 76.71 | [10] | ||

| 5c | 10 | 2 | 74.48 | [10] |

| 3 | 75.56 | [10] | ||

| 5d | 10 | 2 | 71.86 | [10] |

| 3 | 72.32 | [10] | ||

| Diclofenac Sodium (Standard) | 10 | 2 | 74.22 | [10] |

| 3 | 73.62 | [10] |

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Isoxazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| C3 | 22.57 ± 0.98 | 0.93 ± 0.01 | 24.26 | [12] |

| C5 | 35.55 ± 1.12 | 0.85 ± 0.04 | 41.82 | [12] |

| C6 | 33.95 ± 1.03 | 0.55 ± 0.03 | 61.73 | [12] |

| Celecoxib (Standard) | Not specified | Not specified | Not specified | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory potential of nitro-isoxazole compounds.

General Experimental Workflow

The evaluation of a novel nitro-isoxazole compound typically follows a standardized workflow, beginning with chemical synthesis and progressing through in vitro and in vivo assays.

Figure 4: General Workflow for Evaluating Nitro-Isoxazole Compounds.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used and reproducible model of acute inflammation.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.

Materials:

-

Wistar albino rats (150-200 g)

-

Carrageenan (1% w/v in sterile 0.9% saline)

-

Plethysmometer

-

Test nitro-isoxazole compound

-

Vehicle (e.g., 1% Tween 80 in saline)

-

Standard drug (e.g., Diclofenac sodium, 10 mg/kg)

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight with free access to water.

-

Grouping: Divide the animals into groups (n=5-6 per group):

-

Group I: Vehicle control

-

Group II: Standard drug

-

Group III, IV, etc.: Test compound at different doses

-

-

Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).

-

Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection (Vt).

-

Calculation:

-

Calculate the edema volume (VE) at each time point: VE = Vt - V0

-

Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(VE control - VE treated) / VE control] x 100

-

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the compound's ability to inhibit the activity of COX enzymes.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid. The color intensity is proportional to the enzyme activity, and a decrease in color indicates inhibition.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Assay buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test nitro-isoxazole compound dissolved in DMSO

-

Standard inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, substrate, and cofactors in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Blank: Assay buffer

-

Control (100% activity): Enzyme, buffer, and vehicle (DMSO)

-

Test wells: Enzyme, buffer, and test compound at various concentrations

-

-

Pre-incubation: Add the enzyme to all wells except the blank. Then add the test compound or vehicle. Incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

-

Signal Development: Add the chromogenic substrate.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm) kinetically or at a fixed endpoint.

-

Calculation:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

-

In Vitro Nitric Oxide (NO) Production Assay

This assay measures the compound's ability to inhibit the production of nitric oxide in stimulated macrophages.

Principle: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM culture medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test nitro-isoxazole compound

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~1.5 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction:

-

In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

-

Quantification of TNF-α and IL-6

This is typically performed using an Enzyme-Linked Immunosorbent Assay (ELISA).

Principle: A sandwich ELISA is used to quantify the concentration of cytokines in the cell culture supernatant.

Materials:

-

Commercial ELISA kits for mouse or human TNF-α and IL-6

-

Supernatants from cell culture experiments (as in the NO assay)

-

Wash buffer

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Follow Kit Instructions: The procedure will be specific to the commercial kit used. Generally, it involves the following steps:

-

Coating: A 96-well plate is pre-coated with a capture antibody specific for the cytokine of interest.

-

Sample Incubation: The collected cell culture supernatants and standards are added to the wells and incubated. The cytokine in the sample binds to the capture antibody.

-

Washing: The plate is washed to remove unbound components.

-

Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the captured cytokine.

-

Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate for HRP is added, resulting in color development proportional to the amount of cytokine present.

-

Stopping the Reaction: A stop solution is added to terminate the reaction.

-

Measurement: The absorbance is measured at the appropriate wavelength (e.g., 450 nm).

-

Calculation: A standard curve is generated using the known concentrations of the cytokine standards. The concentration of the cytokine in the samples is then interpolated from this curve.

Conclusion

Nitro-isoxazole compounds represent a promising class of molecules with significant anti-inflammatory potential. Their multifaceted mechanism of action, targeting key inflammatory pathways including COX-2, NF-κB, and p38 MAPK, makes them attractive candidates for further development. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds. Future research should focus on optimizing the structure-activity relationships of nitro-isoxazoles to enhance their potency and selectivity, as well as conducting comprehensive safety and pharmacokinetic studies to pave the way for their potential clinical application in the treatment of inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Solvent-Free Synthesis of Styrylisoxazoles Using Nano-Catalysts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a green and efficient method for the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles. This approach utilizes nano-titania (TiO2 NPs) as a solid-supported, recyclable catalyst under solvent-free conditions, offering a sustainable alternative to conventional synthetic routes. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The methodology detailed herein presents a clean, simple, and high-yielding process with a low environmental impact.[1][2][3]

Introduction: The Shift Towards Green Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing the design of processes that minimize the use and generation of hazardous substances.[1] Solvent-free reactions, in particular, are a cornerstone of this approach, reducing environmental pollution and simplifying product isolation.[1] Nano-catalysts are at the forefront of this revolution, offering high catalytic activity and selectivity due to their large surface-area-to-volume ratio.[4] This guide focuses on the application of nano-titania as a heterogeneous catalyst, which is not only efficient but also inexpensive, stable, and easily recoverable.[1][2]

Experimental Protocols

The following sections detail the methodologies for the nano-catalyst preparation and the subsequent synthesis of styrylisoxazoles.

General Procedure for the Synthesis of 3-methyl-4-nitro-5-styrylisoxazoles

The synthesis is carried out by reacting a mixture of an appropriate aldehyde and 3,5-dimethyl-4-nitroisoxazole in the presence of nano-titania.

Materials:

-

Aldehydes (1.0 mmol)

-

3,5-dimethyl-4-nitroisoxazole (1.0 mmol)

-

Nano-titania (TiO2 NPs) (20 mol%)

Procedure:

-

A mixture of the aldehyde (1.0 mmol) and 3,5-dimethyl-4-nitroisoxazole (1.0 mmol) is taken.

-

Nano-titania (20 mol%) is added to the mixture.

-

The reaction mixture is stirred at 90°C under neat (solvent-free) conditions.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The product is then isolated. In many cases, the products are obtained in analytically pure form without the need for column chromatography.[1][2]

Catalyst Recyclability Protocol

A significant advantage of this method is the ability to recover and reuse the nano-catalyst.

Procedure:

-

After the completion of the reaction, the solid catalyst is separated from the product mixture.

-

The recovered nano-titania is washed, typically with a suitable solvent like ethyl acetate, and then dried.

-

The dried catalyst is then ready to be used in subsequent reaction cycles.

-

This process has been successfully demonstrated for up to four cycles with negligible loss of catalytic activity.[1][2]

Quantitative Data Summary

The efficiency of this solvent-free synthesis is demonstrated by the high yields and the robust performance of the catalyst over multiple cycles.

Substrate Scope and Product Yields

The reaction is versatile and accommodates a range of substituted aldehydes, leading to the corresponding styrylisoxazoles in excellent yields.

| Entry | Aldehyde Substituent | Product | Yield (%) |

| 3a | H | 3-methyl-4-nitro-5-styrylisoxazole | 92 |

| 3b | 3-NO2 | 3-methyl-4-nitro-5-(3-nitrostyryl)isoxazole | 86 |

| 3c | 4-NO2 | 3-methyl-4-nitro-5-(4-nitrostyryl)isoxazole | 85 |

| 3d | 4-Cl | 5-(4-chlorostyryl)-3-methyl-4-nitroisoxazole | 90 |

| 3e | 4-Br | 5-(4-bromostyryl)-3-methyl-4-nitroisoxazole | 91 |

| 3f | 4-F | 5-(4-fluorostyryl)-3-methyl-4-nitroisoxazole | 88 |

| 3g | 4-CH3 | 3-methyl-5-(4-methylstyryl)-4-nitroisoxazole | 85 |

| 3h | 4-OCH3 | 5-(4-methoxystyryl)-3-methyl-4-nitroisoxazole | 80 |

| 3i | 2-Cl | 5-(2-chlorostyryl)-3-methyl-4-nitroisoxazole | 87 |

| 3j | 2,4-diCl | 5-(2,4-dichlorostyryl)-3-methyl-4-nitroisoxazole | 89 |

Reaction conditions: Aldehyde (1.0 mmol), 3,5-dimethyl-4-nitroisoxazole (1.0 mmol), and TiO2 NPs (20 mol%) under neat conditions at 90°C.[1]

Catalyst Recyclability and Performance

The nano-titania catalyst demonstrates excellent reusability, a key factor for sustainable chemical processes.

| Cycle | Yield (%) |

| 1 | 92 |

| 2 | 91 |

| 3 | 90 |

| 4 | 89 |

The recyclability was tested using 4-nitrobenzaldehyde and 3,5-dimethyl-4-nitroisoxazole.[1]

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

Caption: Experimental workflow for the solvent-free synthesis of styrylisoxazoles.

Caption: Proposed reaction mechanism for the formation of styrylisoxazoles.

Conclusion

The use of nano-titania as a catalyst for the solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles represents a significant advancement in the field of green chemistry.[1][2][3] This method is characterized by its simplicity, high efficiency, and the reusability of the catalyst, making it an attractive and sustainable option for the production of these valuable heterocyclic compounds. The presented data and protocols offer a solid foundation for researchers and professionals in drug development to adopt and further explore this environmentally benign synthetic strategy.

References

Characterization of 3-Methyl-4-nitro-5-styrylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 3-Methyl-4-nitro-5-styrylisoxazole, a heterocyclic compound with potential applications in medicinal chemistry. The document details its synthesis, physicochemical properties, spectroscopic data, and reported biological activities. Experimental protocols for key assays are also provided to facilitate further research and development.

Physicochemical and Spectroscopic Characterization

This compound is a solid compound with a melting point of 156°C.[1] Its molecular formula is C₁₂H₁₀N₂O₃, corresponding to a molecular weight of 230.22 g/mol .

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

| Technique | Data | Reference |

| IR (KBr) cm⁻¹ | 1630 (C=C stretching), 1579 (C=N stretching), 1505 (NO₂ asymmetric stretching), 1357 (NO₂ symmetric stretching), 971 (H-C=C-H bending) | [1] |

| Mass Spec (m/z) | 230 (M⁺) | [1] |

| ¹H NMR (CDCl₃) δ | 7.80 (d, J = 16.5 Hz, 1H), 7.68 (d, J = 16.4 Hz, 3H), 7.46 (s, 2H), 7.26 (s, 1H), 2.61 (s, 3H) | [2] |

| ¹³C NMR | Data not explicitly found in the searched literature for this specific compound. |

Synthesis

An efficient and environmentally friendly solvent-free synthesis of this compound has been developed using nano-titania (TiO₂) as a solid support and recyclable catalyst.[2] This method offers high yields and avoids the use of conventional solvents.[2]

Experimental Protocol: Solvent-Free Synthesis[2]

-

Combine the aromatic aldehyde (1 mmol) and 3,5-dimethyl-4-nitroisoxazole (1 mmol) in a reaction vessel.

-

Add nano-TiO₂ (20 mol%) to the mixture.

-

Stir the reaction mixture at 90°C for 90 minutes.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dissolve the residue in dichloromethane and filter to remove the catalyst.

-

Concentrate the organic layer under reduced pressure.

-

Recrystallize the resulting residue from methanol to obtain the analytically pure this compound.

References

The Synthetic Versatility of 4-Nitroisoxazoles: A Technical Guide for Researchers

For Immediate Release

Introduction

The isoxazole ring is a cornerstone in medicinal chemistry and organic synthesis, valued for its presence in numerous bioactive compounds. When substituted with a nitro group at the 4-position, the isoxazole scaffold becomes a highly versatile building block, primed for a variety of chemical transformations. The potent electron-withdrawing nature of the nitro group significantly influences the reactivity of the heterocyclic ring, opening up diverse synthetic pathways for the development of novel molecular architectures. This technical guide provides an in-depth exploration of the reactivity of 4-nitroisoxazoles, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, key reactions, and applications.

Synthesis of the 4-Nitroisoxazole Core

The construction of the 4-nitroisoxazole framework can be achieved through several synthetic strategies. A prevalent and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and a nitroalkene. This approach allows for the direct installation of the nitro group at the desired position.

Another key method involves the heterocyclization of aryl/hetaryl-substituted α,β-unsaturated ketones. Treatment of these ketones with reagents like tetranitromethane-triethylamine (TNM-TEA) complex or t-BuONO provides a straightforward route to 4-nitroisoxazoles. The reaction conditions are generally mild and tolerate a wide range of substrates.

dot

Caption: Synthesis of 4-Nitroisoxazoles via [3+2] Cycloaddition.

Quantitative Data on Synthesis

The yields of 4-nitro-3-phenylisoxazole derivatives synthesized via [3+2] cycloaddition are influenced by the electronic and steric properties of the substituents on the phenyl ring.

| Entry | Phenyl Ring Substituent | Yield (%) | Reference |

| 1 | H | 61 | [1] |

| 2 | 4-CH3 | 55 | [1] |

| 3 | 4-OCH3 | 52 | [1] |

| 4 | 4-CF3 | 65 | [1] |

| 5 | 4-NO2 | 68 | [1] |

| 6 | 2-Cl | 45 | [1] |

| 7 | 2,4-diCl | 41 | [1] |

Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-3-phenylisoxazole via [3+2] Cycloaddition

-

Reagents: Benzaldehyde oxime (1 mmol), dimethyl-(2-nitrovinyl)-amine (1.2 mmol), N-Chlorosuccinimide (NCS) (2 mmol), Triethylamine (TEA) (1 mmol), Dimethylformamide (DMF) (6 mL).

-

Procedure:

-

To a solution of benzaldehyde oxime (1 mmol) in DMF (6 mL), add NCS (2 mmol) and TEA (1 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add dimethyl-(2-nitrovinyl)-amine (1.2 mmol) to the reaction mixture.

-

Continue stirring at 25°C for 6 hours.

-

Upon completion (monitored by TLC), pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-nitro-3-phenylisoxazole.

-

Reactivity of 4-Nitroisoxazoles

The presence of the C4-nitro group renders the isoxazole ring electron-deficient, making it susceptible to a range of chemical transformations.

Cycloaddition Reactions

While the isoxazole ring itself is aromatic, the electron-withdrawing nitro group can activate it to participate as a dienophile in Diels-Alder reactions.[2] This reactivity allows for the construction of complex bicyclic systems. The reaction typically requires an electron-rich diene and thermal conditions.

dot

Caption: 4-Nitroisoxazole in Diels-Alder Reactions.

Protocol 2: General Procedure for Diels-Alder Reaction of a 4-Nitroisoxazole Derivative

-

Reagents: 4-Nitroisoxazole derivative (1 equiv), electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene, 3 equiv), Toluene.

-

Procedure:

-

Dissolve the 4-nitroisoxazole derivative in toluene in a sealed tube.

-

Add the electron-rich diene to the solution.

-

Heat the reaction mixture at 110-140°C for 24-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the bicyclic adduct.[2]

-

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 4-nitroisoxazole ring facilitates nucleophilic aromatic substitution, primarily at the C5 position. The nitro group strongly activates the ring for attack by various nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a powerful tool for the functionalization of the isoxazole core.

| Nucleophile | Product Type | Typical Conditions | Reference |

| Amines | 5-Amino-4-nitroisoxazoles | Base (e.g., DIPEA), Solvent (e.g., tBuOH), rt | [3] |

| Hydrazines | 5-Hydrazinyl-4-nitroisoxazoles | Aqueous solution, rt to 60°C | [4] |

| Alkoxides | 5-Alkoxy-4-nitroisoxazoles | NaH, Alcohol, rt | General SNAr |

| Thiolates | 5-Thioether-4-nitroisoxazoles | Base (e.g., K2CO3), Solvent (e.g., DMF), rt | General SNAr |

Ring-Opening Reactions

The N-O bond of the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to a diverse array of acyclic products or rearranged heterocycles. The presence of the 4-nitro group can influence the regioselectivity and ease of these ring-opening reactions.

-

Reductive Ring Opening: Treatment with reducing agents like Zn/HOAc or Fe/HOAc can lead to the formation of other heterocyclic systems, such as quinolines or indoles, through a cascade of reduction, ring-opening, and recyclization.

-

Base-Mediated Ring Opening: Strong bases can induce ring cleavage to form α-cyano ketones or other functionalized acyclic compounds. The specific outcome depends on the substitution pattern of the isoxazole and the reaction conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Nitro-2-phenyloxazole: an electrophilic dienophile for normal Diels–Alder reactions in the oxazole series - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 3-Methyl-4-nitro-5-styrylisoxazole in Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole moiety is a prominent scaffold in medicinal chemistry, valued for its diverse biological activities. The synthesis of 3-methyl-4-nitro-5-styrylisoxazole and its derivatives via the Knoevenagel condensation is a critical process for generating novel compounds for drug discovery pipelines. This reaction typically involves the condensation of 3,5-dimethyl-4-nitroisoxazole, as the active methylene component, with a variety of aromatic aldehydes. The resulting styryl group extends the conjugation of the molecule, significantly influencing its chemical reactivity and biological properties. These compounds serve as versatile intermediates, particularly as Michael acceptors in various asymmetric and racemic organic transformations.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, focusing on a green, solvent-free method utilizing a recyclable nano-titania catalyst.

Key Applications

-

Michael Acceptors: The styryl moiety, activated by the electron-withdrawing nitroisoxazole ring, makes these compounds excellent Michael acceptors for the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

-

Intermediate for Complex Molecules: The functional groups on the isoxazole ring and the styryl portion can be further modified, making these compounds valuable building blocks for more complex molecular architectures.

-

Drug Discovery: Isoxazole derivatives are known to possess a wide range of biological activities. The synthesis of a library of this compound analogs through this condensation reaction is a viable strategy for identifying new therapeutic agents.

Experimental Protocols

This section details the synthesis of this compound derivatives via a Knoevenagel condensation using a heterogeneous nano-titania (TiO2 NPs) catalyst under solvent-free conditions. This method offers high yields, operational simplicity, and adherence to green chemistry principles.[1][2][3]

General Protocol: Nano-Titania Catalyzed Synthesis of 3-Methyl-4-nitro-5-styrylisoxazoles

-

Reactant Preparation: In a round-bottom flask, combine the desired aromatic aldehyde (1.0 mmol) and 3,5-dimethyl-4-nitroisoxazole (1.0 mmol).

-

Catalyst Addition: Add nano-titania (TiO2 NPs) (20 mol%) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at 90 °C for approximately 90 minutes. The reaction is conducted under solvent-free ("neat") conditions.[1]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dissolve the resulting residue in dichloromethane.

-

Filter the solution to recover the solid nano-titania catalyst. The catalyst can be washed, dried, and reused for subsequent reactions.[1][2]

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Recrystallize the crude residue from methanol to yield the analytically pure this compound product.[1]

Data Presentation

The following table summarizes the substrate scope and isolated yields for the synthesis of various this compound derivatives using the nano-titania catalyzed protocol.[1]

| Entry | Aldehyde (ArCHO) | Product | Yield (%) |

| 1 | Benzaldehyde | This compound | 92 |

| 2 | 3-Nitrobenzaldehyde | 3-methyl-4-nitro-5-(3-nitrostyryl)isoxazole | 86 |

| 3 | 4-Nitrobenzaldehyde | 3-methyl-4-nitro-5-(4-nitrostyryl)isoxazole | 85 |

| 4 | 4-Chlorobenzaldehyde | 5-(4-chlorostyryl)-3-methyl-4-nitroisoxazole | 95 |

| 5 | 4-Bromobenzaldehyde | 5-(4-bromostyryl)-3-methyl-4-nitroisoxazole | 94 |

| 6 | 4-Fluorobenzaldehyde | 5-(4-fluorostyryl)-3-methyl-4-nitroisoxazole | 90 |

| 7 | 4-(Trifluoromethyl)benzaldehyde | 3-methyl-4-nitro-5-(4-(trifluoromethyl)styryl)isoxazole | 88 |

| 8 | 4-Methoxybenzaldehyde | 5-(4-methoxystyryl)-3-methyl-4-nitroisoxazole | 80 |

| 9 | 4-Methylbenzaldehyde | 3-methyl-5-(4-methylstyryl)-4-nitroisoxazole | 89 |

| 10 | 2-Naphthaldehyde | 3-methyl-4-nitro-5-(2-naphthylvinyl)isoxazole | 87 |

Visualizations

Experimental Workflow

The diagram below illustrates the general workflow for the solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles.

Caption: Experimental workflow for the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles.

Proposed Reaction Mechanism